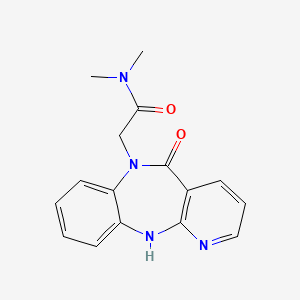

N6-((N,N-Dimethylamino)-2-oxoethyl)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one

CAS No.: 133626-61-6

Cat. No.: VC17174139

Molecular Formula: C16H16N4O2

Molecular Weight: 296.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 133626-61-6 |

|---|---|

| Molecular Formula | C16H16N4O2 |

| Molecular Weight | 296.32 g/mol |

| IUPAC Name | N,N-dimethyl-2-(5-oxo-11H-pyrido[3,2-c][1,5]benzodiazepin-6-yl)acetamide |

| Standard InChI | InChI=1S/C16H16N4O2/c1-19(2)14(21)10-20-13-8-4-3-7-12(13)18-15-11(16(20)22)6-5-9-17-15/h3-9H,10H2,1-2H3,(H,17,18) |

| Standard InChI Key | AIIHMJGXEGXMJG-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C(=O)CN1C2=CC=CC=C2NC3=C(C1=O)C=CC=N3 |

Introduction

Synthesis

The synthesis of pyridobenzodiazepines often involves multi-step reactions starting from commercially available precursors. A general synthetic route for similar compounds includes:

-

Formation of the Diazepine Core:

-

Cyclization reactions involving diamines and diketones or esters are employed to form the benzodiazepine scaffold.

-

-

Introduction of Substituents:

-

Functional groups like dimethylamino or oxoethyl chains are introduced via alkylation or acylation reactions.

-

-

Purification:

-

Recrystallization or chromatographic techniques are used to isolate the final product in high purity.

-

Spectroscopic techniques such as NMR (proton and carbon), IR, and mass spectrometry are utilized to confirm the structure.

Potential Applications

Pyridobenzodiazepines have been extensively studied for their pharmacological properties. While specific data on N6-((N,N-Dimethylamino)-2-oxoethyl)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is limited, related compounds exhibit:

-

Anticancer Activity:

-

Pyridobenzodiazepines can bind to DNA minor grooves, interfering with replication and transcription in cancer cells.

-

-

Cytotoxicity:

-

These compounds have demonstrated selective cytotoxic effects against tumor cell lines.

-

-

Anti-inflammatory Potential:

-

Molecular docking studies suggest their ability to inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

-

Further research is required to evaluate this compound’s specific bioactivity.

Future Directions

Given its structural similarity to biologically active benzodiazepines:

-

Pharmacological Testing:

-

Conduct in vitro and in vivo studies to assess anticancer or anti-inflammatory properties.

-

-

Structure Optimization:

-

Modify substituents to enhance target specificity and reduce toxicity.

-

-

Mechanistic Studies:

-

Investigate binding interactions with biomolecules using computational modeling.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume